molecular formula C10H12N2O2S B13181535 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde

2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde

Cat. No.: B13181535
M. Wt: 224.28 g/mol
InChI Key: RAECQXAVQADAIG-UHFFFAOYSA-N
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Description

2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde is a chemical compound with a molecular formula of C10H12N2O2S It is characterized by the presence of a thiomorpholine ring, a pyridine ring, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde typically involves the reaction of thiomorpholine with pyridine-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable oxidizing agent to facilitate the formation of the oxo group on the thiomorpholine ring. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The oxo group on the thiomorpholine ring can be reduced to form a hydroxyl group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carboxylic acid.

    Reduction: Formation of 2-(1-Hydroxy-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde.

    Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)acetic acid
  • 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)acetic acid hydrochloride

Uniqueness

2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde is unique due to the presence of both the thiomorpholine and pyridine rings, which confer distinct chemical and biological properties. The aldehyde group further enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

2-(1-oxo-1,4-thiazinan-4-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H12N2O2S/c13-8-9-2-1-3-11-10(9)12-4-6-15(14)7-5-12/h1-3,8H,4-7H2

InChI Key

RAECQXAVQADAIG-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)CCN1C2=C(C=CC=N2)C=O

Origin of Product

United States

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